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molecular formula C12H15NO2 B159130 Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 132734-41-9

Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B159130
M. Wt: 205.25 g/mol
InChI Key: LDYCAHXKKKWYHW-UHFFFAOYSA-N
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Patent
US09321740B2

Procedure details

2-(Benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester (Intermediate 6, 8.2 g) was dissolved in THF (100 mL) and 1N hydrochloric acid was added (100 mL). The mixture was stirred for 1 hour and then passed through an SCX-2 SPE column. The column was washed with acetonitrile and then the desired product was eluted with a solution of 2M ammonia in methanol. Evaporation of the solvent gave the title compound as a clear oil (2.8 g) which was used without further purification or analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][C:6]=1[N:15]=C(C1C=CC=CC=1)C1C=CC=CC=1)=[O:4].Cl>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][C:6]=1[NH2:15])=[O:4]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
COC(=O)C1=C(C=CC=2CCCCC12)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(C=CC=2CCCCC12)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was washed with acetonitrile
WASH
Type
WASH
Details
the desired product was eluted with a solution of 2M ammonia in methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=C(C=CC=2CCCCC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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